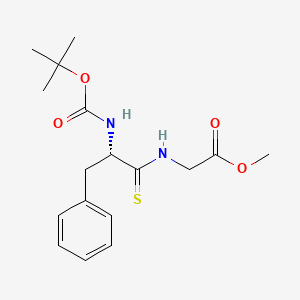
Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester is a polypeptide compound containing sulfamide. It is commonly used in the synthesis of peptide-agent coupling compounds . This compound is known for its role in the development of various bioactive molecules and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester involves the coupling of glycine and phenylalanine derivatives. The reaction typically requires the use of protecting groups to prevent unwanted side reactions. The process involves the following steps:
- Protection of the amino group of glycine using a suitable protecting group such as tert-butoxycarbonyl (Boc).
- Coupling of the protected glycine with the phenylalanine derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Removal of the protecting group to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted polypeptides .
Applications De Recherche Scientifique
Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex polypeptides and peptide-agent coupling compounds.
Biology: Plays a role in the development of bioactive molecules for studying biological processes.
Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialized peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester involves its interaction with specific molecular targets. The compound acts by forming stable peptide bonds with other molecules, facilitating the synthesis of complex bioactive compounds. The sulfamide group plays a crucial role in enhancing the stability and reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-alanyl-, Methyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-valyl-, Methyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-leucyl-, Methyl ester
Uniqueness
Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester is unique due to its specific combination of glycine and phenylalanine derivatives, which imparts distinct chemical properties and reactivity. The presence of the sulfamide group further enhances its stability and makes it suitable for various synthetic applications .
Propriétés
Formule moléculaire |
C17H24N2O4S |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O4S/c1-17(2,3)23-16(21)19-13(10-12-8-6-5-7-9-12)15(24)18-11-14(20)22-4/h5-9,13H,10-11H2,1-4H3,(H,18,24)(H,19,21)/t13-/m0/s1 |
Clé InChI |
JTOFYTPQZNIWRT-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)NCC(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)NCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)
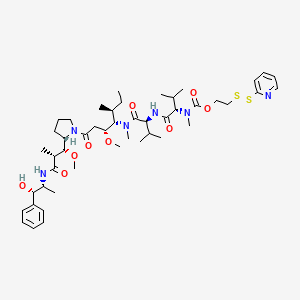
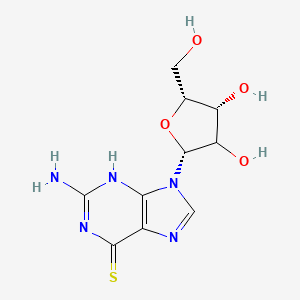
![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)

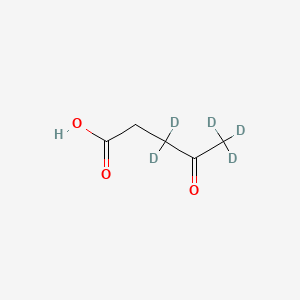



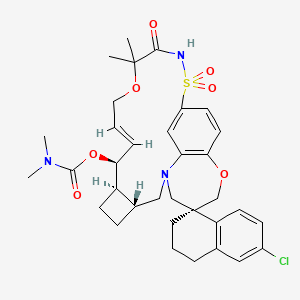

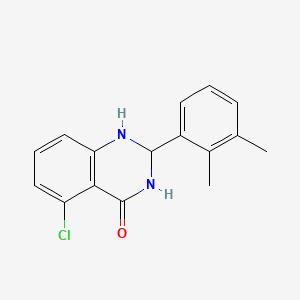
![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)
![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)
